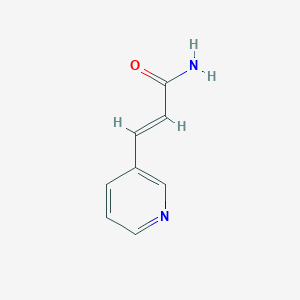

3-(Pyridin-3-yl)prop-2-enamide

Description

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-pyridin-3-ylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c9-8(11)4-3-7-2-1-5-10-6-7/h1-6H,(H2,9,11)/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAUZERSNFCTTSP-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C=CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CN=C1)/C=C/C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1126-73-4 | |

| Record name | 3-Pyridineacrylamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141209 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

synthesis of 3-(pyridin-3-yl)prop-2-enamide and its derivatives

An In-depth Technical Guide to the Synthesis of 3-(pyridin-3-yl)prop-2-enamide and Its Derivatives

Introduction

The this compound scaffold, which integrates a pyridine ring with an acrylamide moiety, is a significant structural motif in medicinal chemistry. Pyridine and its derivatives are fundamental components in numerous pharmaceuticals, valued for their ability to engage in hydrogen bonding and other key interactions with biological targets. The acrylamide group, a reactive Michael acceptor, can form covalent bonds with nucleophilic residues in proteins, making it a valuable warhead for targeted inhibitors. This guide provides a comprehensive overview of the primary synthetic strategies for this compound and its derivatives, offering detailed experimental protocols and comparative data for researchers in drug discovery and organic synthesis.

Core Synthetic Strategies

The can be efficiently achieved through several established organometallic cross-coupling reactions and subsequent amidation. The two most prominent strategies involve a Heck reaction to form the carbon-carbon bond, followed by amide coupling, or a Suzuki coupling approach.

Strategy 1: Heck Reaction and Subsequent Amidation

This is a robust and widely adopted method for forming the C-C bond between an aryl halide and an alkene. The synthesis begins with the palladium-catalyzed coupling of a 3-halopyridine with an acrylate ester. The resulting ester is then hydrolyzed to the corresponding carboxylic acid, which is subsequently coupled with an amine to yield the final amide product.

The following workflow diagram illustrates this synthetic pathway.

Figure 1: Synthetic workflow for this compound via the Heck reaction.

Experimental Protocols

Protocol 1A: Synthesis of Ethyl 3-(pyridin-3-yl)acrylate via Heck Reaction

This protocol describes a typical Heck reaction for coupling 3-bromopyridine with ethyl acrylate.

-

Materials:

-

3-bromopyridine

-

Ethyl acrylate

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Triethylamine (TEA)

-

N,N-Dimethylformamide (DMF), anhydrous

-

-

Procedure:

-

To a dry, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add palladium(II) acetate (1-5 mol%) and triphenylphosphine (2-10 mol%).

-

Add anhydrous DMF to dissolve the catalyst components.

-

Add 3-bromopyridine (1.0 eq), ethyl acrylate (1.2-1.5 eq), and triethylamine (1.5-2.0 eq) to the flask.

-

Heat the reaction mixture to 80-100 °C and stir for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the mixture to room temperature and dilute with an organic solvent like ethyl acetate.

-

Wash the organic layer with water and brine to remove DMF and salts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield pure ethyl 3-(pyridin-3-yl)acrylate.

-

Protocol 1B: Synthesis of 3-(pyridin-3-yl)acrylic acid via Hydrolysis

-

Materials:

-

Ethyl 3-(pyridin-3-yl)acrylate

-

Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

-

Methanol or Tetrahydrofuran (THF)/Water mixture

-

Hydrochloric acid (HCl), 1M

-

-

Procedure:

-

Dissolve ethyl 3-(pyridin-3-yl)acrylate (1.0 eq) in a mixture of methanol and water (e.g., 3:1 v/v).

-

Add sodium hydroxide (1.5-3.0 eq) to the solution.

-

Stir the mixture at room temperature or gentle heat (e.g., 40-50 °C) for 2-12 hours until TLC indicates the complete consumption of the starting ester.

-

Cool the reaction mixture in an ice bath and acidify to pH ~5-6 with 1M HCl.

-

The product, trans-3-(3-Pyridyl)acrylic acid, will precipitate as a solid.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum.

-

Protocol 1C: Synthesis of this compound via Amide Coupling

-

Materials:

-

3-(pyridin-3-yl)acrylic acid

-

Ammonium chloride (for the primary amide) or a desired primary/secondary amine

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or other coupling agent

-

Hydroxybenzotriazole (HOBt)

-

Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

-

Dimethylformamide (DMF) or Dichloromethane (DCM), anhydrous

-

-

Procedure:

-

To a dry flask under an inert atmosphere, dissolve 3-(pyridin-3-yl)acrylic acid (1.0 eq) in anhydrous DMF.

-

Add the coupling agent EDC (1.1-1.5 eq) and HOBt (1.1-1.5 eq). Stir for 15-30 minutes at 0 °C to activate the carboxylic acid.

-

In a separate flask, prepare a solution of the amine source. For the primary amide, use ammonium chloride (1.5 eq) and a base like DIPEA (2.5 eq) in DMF.

-

Add the amine solution to the activated acid mixture dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor by TLC.

-

Upon completion, dilute the reaction with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by recrystallization or column chromatography to obtain this compound.

-

Data Presentation

The choice of reagents and conditions can significantly impact the outcome of the synthesis. The tables below summarize common parameters for the key reaction steps.

Table 1: Representative Conditions for the Heck Reaction

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Catalyst | Pd(OAc)₂ | PdCl₂(PPh₃)₂ | Pd/C |

| Ligand | PPh₃ | None | None |

| Base | Triethylamine (TEA) | K₂CO₃ | NaOAc |

| Solvent | DMF | Acetonitrile | Toluene/Water |

| Temperature | 80-100 °C | 80 °C | 110 °C |

| Typical Yield | Good to Excellent | Moderate to Good | Moderate to Good |

Table 2: Common Reagents for Amide Bond Formation

| Coupling Reagent | Additive | Base | Solvent | Characteristics |

| EDC | HOBt, HOAt | DIPEA, TEA | DMF, DCM | Water-soluble urea byproduct, mild conditions. |

| DCC | HOBt | DIPEA, TEA | DCM | Insoluble DCU byproduct, potent but can cause allergies. |

| HATU | None | DIPEA, TEA | DMF | High efficiency, low epimerization, often used in peptide synthesis. |

| CDI | None | None | THF, DCM | Simple workup, but can be sensitive to moisture. |

Synthesis of Derivatives

The synthetic routes described are highly modular, allowing for the straightforward synthesis of a wide array of derivatives.

-

Varying the Pyridine Ring: Substituted 3-halopyridines (e.g., 2-chloro-5-bromopyridine, 3-bromo-5-methylpyridine) can be used in the initial Heck or Suzuki coupling to introduce substituents onto the pyridine core.

-

Varying the Alkene Moiety: Substituted acrylates (e.g., methyl crotonate) can be used in the Heck reaction to introduce substituents on the prop-2-enamide backbone.

-

Varying the Amide Group: The final amide coupling step can be performed with a diverse range of primary and secondary amines to generate N-substituted derivatives with various functional groups.

The following diagram illustrates the key points for diversification.

Figure 2: Key diversification points for synthesizing derivatives.

Conclusion

The is readily achievable through well-established and versatile chemical transformations. The strategy combining a palladium-catalyzed Heck reaction with standard amide coupling procedures offers a reliable and highly adaptable pathway. By modifying the starting materials at each key step, researchers can generate extensive libraries of compounds for screening in drug discovery and chemical biology. The protocols and data presented in this guide serve as a foundational resource for scientists engaged in the synthesis and development of novel pyridine-based therapeutic agents.

Characterization of Novel Pyridin-3-yl Analogues as Potent Therapeutic Agents

A Technical Guide for Researchers and Drug Development Professionals

Disclaimer: Publicly available research on the specific scaffold, 3-(pyridin-3-yl)prop-2-enamide analogues, is limited. This guide therefore focuses on a closely related and well-characterized class, N-(pyridin-3-yl)pyrimidin-4-amine analogues , to provide a representative in-depth analysis of the characterization process, experimental protocols, and data presentation relevant to this area of research.

The pyridine ring is a fundamental heterocyclic structure widely utilized in medicinal chemistry and drug design, forming the core of many FDA-approved drugs.[1] Its unique physicochemical properties, such as improved aqueous solubility and metabolic stability, make it an attractive scaffold for developing novel therapeutics.[1] This guide delves into the characterization of a novel series of N-(pyridin-3-yl)pyrimidin-4-amine derivatives that have been identified as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle and a validated target in cancer therapy.[2]

Quantitative Data Summary

The biological activity of the synthesized N-(pyridin-3-yl)pyrimidin-4-amine analogues was evaluated through a series of in-vitro assays. The most promising compound, 7l , demonstrated significant antiproliferative efficacy across a range of human cancer cell lines and potent inhibition of the target kinase, CDK2.[2]

Table 1: In-vitro Antiproliferative Activity of Compound 7l[2]

| Cell Line | Cancer Type | IC₅₀ (µM) |

| MV4-11 | Acute Myeloid Leukemia | 0.83 |

| HT-29 | Colon Carcinoma | 2.12 |

| MCF-7 | Breast Adenocarcinoma | 3.12 |

| HeLa | Cervical Adenocarcinoma | 8.61 |

| HEK293 | Normal Embryonic Kidney | >50 |

Table 2: Kinase Inhibitory Activity of Compound 7l[2]

| Target Enzyme | IC₅₀ (nM) |

| CDK2/cyclin A2 | 64.42 |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following sections outline the key experimental protocols used in the characterization of the N-(pyridin-3-yl)pyrimidin-4-amine analogues.[2]

General Synthesis of N-(pyridin-3-yl)pyrimidin-4-amine Analogues

The synthesis of the target compounds is typically achieved through a multi-step process, which can be generalized as follows:

-

Preparation of Intermediate: A substituted pyrimidine core is synthesized. This often involves the reaction of a commercially available substituted pyrimidine with a suitable amine under basic conditions.

-

Coupling Reaction: The pyrimidine intermediate is then coupled with a substituted 3-aminopyridine derivative. This key step is often a nucleophilic aromatic substitution or a palladium-catalyzed cross-coupling reaction.

-

Purification: The final product is purified using standard techniques such as column chromatography on silica gel to yield the desired N-(pyridin-3-yl)pyrimidin-4-amine analogue.

-

Characterization: The structure and purity of the final compound are confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

In-vitro Antiproliferative Assay (MTT Assay)

-

Cell Seeding: Human cancer cell lines (e.g., HeLa, HT-29, MCF-7, MV4-11) and a normal cell line (HEK293) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.

-

Compound Treatment: Cells are treated with various concentrations of the test compounds (e.g., compound 7l ) and a vehicle control (DMSO).

-

Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for another 4 hours.

-

Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 490 nm) using a microplate reader.

-

IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) values are calculated from the dose-response curves.

Cell Cycle Analysis

-

Cell Treatment: HeLa cells are treated with different concentrations of the test compound (e.g., 7l ) for 24 hours.

-

Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in 70% ethanol overnight at -20°C.

-

Staining: Fixed cells are washed and stained with a solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M) is determined.

Apoptosis Assay

-

Cell Treatment: HeLa cells are treated with the test compound for 48 hours.

-

Staining: Cells are harvested and stained using an Annexin V-FITC/PI Apoptosis Detection Kit according to the manufacturer's protocol.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

CDK2/cyclin A2 Kinase Assay

-

Reaction Mixture: The inhibitory activity against CDK2/cyclin A2 is measured using a kinase assay kit. The reaction is performed in a buffer containing the enzyme, a specific substrate, ATP, and various concentrations of the inhibitor.

-

Incubation: The reaction mixture is incubated at 30°C for a specified time.

-

Detection: The amount of phosphorylated substrate is quantified, typically using a luminescence-based or fluorescence-based method.

-

IC₅₀ Calculation: The IC₅₀ value is determined by plotting the percentage of inhibition against the inhibitor concentration.[2]

Visualizations: Workflows and Signaling Pathways

Visual diagrams are essential for conveying complex processes and relationships. The following diagrams, generated using the DOT language, illustrate the experimental workflow and the proposed mechanism of action for the characterized analogues.

References

- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

physical and chemical properties of 3-(pyridin-3-yl)prop-2-enamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of 3-(pyridin-3-yl)prop-2-enamide. The information is curated for researchers in chemistry and drug development, with a focus on experimental data and methodologies.

Chemical Identity and Physical Properties

This compound, also known as 3-(3-pyridyl)acrylamide, is a heterocyclic compound with the molecular formula C₈H₈N₂O. Its structure consists of a pyridine ring linked through a prop-2-enamide group.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₈N₂O | PubChem CID 5916876[1] |

| Molecular Weight | 148.16 g/mol | PubChem CID 5916876[1] |

| IUPAC Name | This compound | PubChem CID 5916876[1] |

| CAS Number | 55314-16-4 | PubChem CID 5916876[1] |

| Physical Form | Expected to be a solid at room temperature. | Inferred from related compounds |

| Melting Point | Not experimentally determined. The related isomer, N-(pyridin-3-yl)prop-2-enamide, has a melting point of 119-122 °C.[2] | Inferred |

| Solubility | Expected to be soluble in water and polar organic solvents like ethanol and methanol.[3][4][5] | Inferred from acrylamide properties |

| Predicted XLogP3 | 0.4 | PubChem CID 5916876[1] |

Spectroscopic Data (Predicted)

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Peaks and Features |

| ¹H NMR | Signals corresponding to the vinyl protons (doublets, in the range of 6.0-8.0 ppm), protons on the pyridine ring (in the aromatic region, 7.0-9.0 ppm), and the amide protons (a broad singlet).[6][7] |

| ¹³C NMR | Resonances for the carbonyl carbon (around 165-170 ppm), vinyl carbons, and carbons of the pyridine ring.[7][8] |

| FT-IR (KBr) | Characteristic absorption bands for N-H stretching of the amide (around 3100-3400 cm⁻¹), C=O stretching of the amide I band (around 1650-1680 cm⁻¹), N-H bending of the amide II band (around 1550-1640 cm⁻¹), and C=C stretching of the vinyl group and pyridine ring.[9][10][11][12][13] |

| Mass Spectrometry | A molecular ion peak (M⁺) at m/z = 148.16, with fragmentation patterns corresponding to the loss of the amide group and cleavage of the vinyl linker.[6][14] |

Experimental Protocols

A plausible synthetic route for this compound involves a two-step process: the Knoevenagel condensation to form the acrylic acid precursor, followed by amidation.

Synthesis of (E)-3-(pyridin-3-yl)acrylic acid

This procedure is adapted from established methods for similar compounds.

Workflow for the Synthesis of (E)-3-(pyridin-3-yl)acrylic acid

Caption: Synthetic workflow for the preparation of the acrylic acid intermediate.

Detailed Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3-pyridinecarboxaldehyde (1 equivalent), malonic acid (1.1 equivalents), and pyridine as the solvent.

-

Catalysis: Add a catalytic amount of piperidine to the mixture.

-

Reaction: Heat the mixture to reflux with stirring for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Slowly add a concentrated solution of hydrochloric acid (HCl) with stirring until the product precipitates.

-

Purification: Collect the solid product by filtration, wash with cold water, and then a small amount of cold ethanol. Dry the product under vacuum. The expected melting point of the product is approximately 232-235 °C (with decomposition).

Amidation of (E)-3-(pyridin-3-yl)acrylic acid

This protocol outlines a general method for converting the carboxylic acid to the primary amide.

Workflow for the Amidation of (E)-3-(pyridin-3-yl)acrylic acid

Caption: General workflow for the conversion of the acrylic acid to the final amide product.

Detailed Protocol (using Thionyl Chloride):

-

Activation: Suspend (E)-3-(pyridin-3-yl)acrylic acid (1 equivalent) in an inert solvent such as dichloromethane (DCM) or toluene. Add thionyl chloride (1.2 equivalents) dropwise at 0 °C.

-

Reaction: Allow the mixture to warm to room temperature and then heat to reflux for 1-2 hours until the evolution of gas ceases.

-

Removal of Excess Reagent: Cool the mixture and remove the solvent and excess thionyl chloride under reduced pressure.

-

Amination: Dissolve the resulting acyl chloride in an anhydrous aprotic solvent (e.g., DCM) and add it dropwise to a cooled (0 °C), stirred, concentrated aqueous solution of ammonia.

-

Work-up: Stir the reaction mixture for 1-2 hours, allowing it to warm to room temperature. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by recrystallization or column chromatography.

Potential Biological Activity and Signaling Pathway

While the specific biological activities of this compound have not been extensively studied, derivatives with a similar chemical scaffold have shown potent inhibitory activity against Nicotinamide phosphoribosyltransferase (NAMPT).[15][16] NAMPT is a key enzyme in the NAD⁺ salvage pathway, which is crucial for cellular metabolism and energy homeostasis.[17][18][19][20][21] Inhibition of NAMPT can lead to NAD⁺ depletion, affecting various cellular processes and making it a target for cancer therapy.[15][16][22][23][24][25]

Logical Relationship of NAMPT Inhibition

Caption: Potential mechanism of action via NAMPT inhibition.

The inhibition of NAMPT by compounds structurally related to this compound suggests that this molecule could be a valuable starting point for the development of novel therapeutics targeting cellular metabolism. Further research is warranted to experimentally validate its biological activity and elucidate its precise mechanism of action.

References

- 1. This compound | C8H8N2O | CID 5916876 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-(pyridin-3-yl)prop-2-enamide | 143685-68-1 [sigmaaldrich.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Acrylamide derivatives: A dynamic nuclear magnetic resonance study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. NMR analyses of the cold cataract. III. 13C acrylamide studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. scielo.br [scielo.br]

- 12. Acrylamide(79-06-1) IR Spectrum [m.chemicalbook.com]

- 13. researchgate.net [researchgate.net]

- 14. besjournal.com [besjournal.com]

- 15. Discovery of trans-3-(pyridin-3-yl)acrylamide-derived sulfamides as potent nicotinamide phosphoribosyltransferase (NAMPT) inhibitors for the potential treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The function of nicotinamide phosphoribosyl transferase (NAMPT) and its role in diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The function of nicotinamide phosphoribosyl transferase (NAMPT) and its role in diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Physiological and pathophysiological roles of NAMPT and NAD metabolism | Semantic Scholar [semanticscholar.org]

- 20. Frontiers | Extracellular nicotinamide phosphoribosyltransferase: role in disease pathophysiology and as a biomarker [frontiersin.org]

- 21. Nampt: Linking NAD biology, metabolism, and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Frontiers | Review of various NAMPT inhibitors for the treatment of cancer [frontiersin.org]

- 24. Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT), an Enzyme Essential for NAD+ Biosynthesis, Leads to Altered Carbohydrate Metabolism in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Discovery and characterization of novel small-molecule inhibitors targeting nicotinamide phosphoribosyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Biological Activity of 3-(Pyridin-3-yl)prop-2-enamide and Related Compounds

This technical guide provides a comprehensive overview of the biological activities of compounds featuring the this compound core and structurally related derivatives. The pyridine moiety is a prominent heterocyclic scaffold in medicinal chemistry, and its derivatives have shown a wide range of biological activities, including anticancer, antibacterial, and enzyme inhibitory properties. This document consolidates key data on their biological evaluation, outlines relevant experimental protocols, and visualizes associated cellular pathways and workflows.

While specific research on the this compound scaffold is emerging, this guide also encompasses the activities of closely related pyridine-acrylamide, pyridine-urea, and other analogous structures to provide a broader context for drug discovery and development efforts.

Biological Activities of this compound and Related Derivatives

The pyridine ring is a key structural component in a multitude of FDA-approved drugs and clinical candidates.[1] Its ability to participate in hydrogen bonding and other molecular interactions makes it a valuable pharmacophore. When incorporated into structures like acrylamides and ureas, the resulting compounds have demonstrated significant potential as therapeutic agents.

Anticancer Activity

Several studies have highlighted the antiproliferative effects of pyridine-containing acrylamide and urea derivatives against various human cancer cell lines. The mechanism of action for many of these compounds is believed to involve the inhibition of protein kinases, which are crucial for cancer cell growth and survival.

Below is a summary of the cytotoxic activities of selected pyridine derivatives, presented as IC50 values (the concentration required to inhibit the growth of 50% of the cell population).

Table 1: Anticancer Activity of Pyridine-Acrylamide and Pyridine-Urea Derivatives

| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| 8e | Pyridine-Urea | MCF-7 (Breast) | 0.11 | Doxorubicin | 1.93 |

| 8n | Pyridine-Urea | MCF-7 (Breast) | 0.80 | Doxorubicin | 1.93 |

| 8b | Pyridine-Urea | VEGFR-2 (Enzyme) | 5.0 | - | - |

| 8e | Pyridine-Urea | VEGFR-2 (Enzyme) | 3.93 | - | - |

| 35 | Pyridine | HepG2 (Liver) | 4.25 | - | - |

| 36 | Pyridine | HepG2 (Liver) | >10 | - | - |

| 37 | Pyridine | HepG2 (Liver) | 12.83 | - | - |

| 35 | Pyridine | MCF-7 (Breast) | >10 | - | - |

| 36 | Pyridine | MCF-7 (Breast) | 6.31 | - | - |

| 37 | Pyridine | MCF-7 (Breast) | 4.88 | - | - |

| 28 | Pyridine | MCF-7 (Breast) | 3.42 | - | - |

| 28 | Pyridine | A549 (Lung) | 5.97 | - | - |

Data sourced from multiple studies on pyridine derivatives.[2][3]

Antibacterial Activity

Derivatives of 3-(pyridin-3-yl)-2-oxazolidinone, which share the pyridin-3-yl core, have been synthesized and evaluated for their antibacterial properties.[4] These compounds have shown promising activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC), the lowest concentration of a substance that prevents visible growth of a bacterium, is a key metric for antibacterial efficacy.

Table 2: Antibacterial Activity of 3-(Pyridin-3-yl)-2-Oxazolidinone Derivatives

| Compound ID | Bacterial Strain | MIC (µg/mL) |

| 9g | S. aureus | 32-256 |

| 21b | S. aureus | 4 |

| 21d | S. aureus | 2 |

| 21f | S. aureus | 4 |

| 21b | E. faecalis | 8 |

| 21d | E. faecalis | 4 |

| 21f | E. faecalis | 8 |

| 21b | B. subtilis | 2 |

| 21d | B. subtilis | 1 |

| 21f | B. subtilis | 2 |

| 21b | S. xylosus | 4 |

| 21d | S. xylosus | 2 |

| 21f | S. xylosus | 4 |

| 21b | S. pneumoniae | 2 |

| 21d | S. pneumoniae | 0.5 |

| 21f | S. pneumoniae | 1 |

| Linezolid | S. aureus | 2 |

| Linezolid | E. faecalis | 2 |

| Linezolid | B. subtilis | 0.5 |

| Linezolid | S. xylosus | 2 |

| Linezolid | S. pneumoniae | 0.5 |

Data from a study on 3-(pyridine-3-yl)-2-oxazolidinone derivatives.[4]

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of pyridine-containing compounds, based on established procedures in the literature.

General Synthesis of N-(pyridin-3-yl)acrylamide Derivatives

This protocol describes a general method for the synthesis of N-(pyridin-3-yl)acrylamide derivatives via the reaction of an appropriate acrylic acid with 3-aminopyridine.

Materials:

-

Substituted acrylic acid (1.0 eq)

-

3-Aminopyridine (1.0 eq)

-

(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) (1.2 eq)

-

Triethylamine (TEA) (3.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of the substituted acrylic acid (1.0 eq) in anhydrous DMF, add BOP (1.2 eq) and TEA (3.0 eq).

-

Stir the mixture at room temperature for 15 minutes.

-

Add 3-aminopyridine (1.0 eq) to the reaction mixture.

-

Continue stirring at room temperature for 12-16 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (3 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to obtain the desired N-(pyridin-3-yl)acrylamide derivative.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Antiproliferative Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Test compounds dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Prepare serial dilutions of the test compounds in the growth medium. The final concentration of DMSO should not exceed 0.5%.

-

After 24 hours, remove the medium and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

-

Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value using a dose-response curve.

Antibacterial Susceptibility Testing (MIC Determination)

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

-

Bacterial strains (e.g., S. aureus, E. coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Incubator

Procedure:

-

Prepare a stock solution of the test compound.

-

Dispense 50 µL of CAMHB into each well of a 96-well microplate.

-

Add 50 µL of the test compound stock solution to the first well and perform serial two-fold dilutions across the plate.

-

Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Add 50 µL of the standardized bacterial suspension to each well.

-

Include a growth control well (no compound) and a sterility control well (no bacteria).

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Visualizations of Pathways and Workflows

Understanding the mechanism of action and the experimental processes is crucial for drug development. The following diagrams, created using the DOT language, illustrate a key signaling pathway often targeted by anticancer agents and a typical workflow for in vitro screening.

Generic Kinase Inhibitor Signaling Pathway

Many pyridine-based anticancer agents function as kinase inhibitors, targeting signaling pathways that are often dysregulated in cancer. The diagram below illustrates a simplified Ras-Raf-MEK-ERK pathway, a critical regulator of cell proliferation.

Caption: A simplified diagram of the Ras-Raf-MEK-ERK signaling pathway and a potential point of inhibition.

Workflow for In Vitro Anticancer Compound Screening

The process of identifying and characterizing potential anticancer compounds involves a series of well-defined steps, from initial high-throughput screening to more detailed mechanistic studies.

Caption: A typical workflow for the in vitro screening and selection of potential anticancer compounds.

Conclusion and Future Directions

The this compound scaffold and its analogs represent a promising area for the discovery of new therapeutic agents. The data presented in this guide indicate that pyridine-containing compounds possess significant anticancer and antibacterial activities. Future research should focus on the synthesis and evaluation of a wider range of derivatives to establish a more detailed structure-activity relationship (SAR). Furthermore, in-depth studies into the mechanism of action, pharmacokinetics, and in vivo efficacy of the most potent compounds are necessary to advance these promising molecules toward clinical development. The experimental protocols and workflows provided herein offer a solid foundation for researchers to undertake these investigations.

References

- 1. mdpi.com [mdpi.com]

- 2. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ajps.journals.ekb.eg [ajps.journals.ekb.eg]

- 4. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Mechanism of Action of Pyridin-3-yl Acrylamide Derivatives: A Technical Guide

Disclaimer: Direct in vitro mechanistic data for the specific compound 3-(pyridin-3-yl)prop-2-enamide is limited in publicly available scientific literature. This guide therefore provides an in-depth analysis of the mechanisms of action for two well-characterized classes of derivatives that share the core trans-3-(pyridin-3-yl)acrylamide or a related pyridin-3-yl moiety: potent inhibitors of Nicotinamide Phosphoribosyltransferase (NAMPT) and allosteric inhibitors of the AKT kinase. This information serves as a robust proxy for understanding the potential biological activities of this chemical scaffold.

Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT) by trans-3-(Pyridin-3-yl)acrylamide Derivatives

A key mechanism of action identified for derivatives of trans-3-(pyridin-3-yl)acrylamide is the potent inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT). NAMPT is the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis, a critical coenzyme for cellular redox reactions and a substrate for enzymes involved in signaling and DNA repair. By inhibiting NAMPT, these compounds disrupt cellular metabolism, leading to ATP depletion and cell death, particularly in cancer cells which have a high energy demand.

Quantitative Data: Enzymatic Inhibition and Antiproliferative Activity

The inhibitory potency of trans-3-(pyridin-3-yl)acrylamide-derived sulfamides has been quantified through both enzymatic and cell-based assays. The data reveals nanomolar efficacy against the NAMPT enzyme and potent antiproliferative effects across a range of human cancer cell lines.[1]

| Compound | NAMPT IC₅₀ (nM) | DU145 IC₅₀ (nM) | Hela IC₅₀ (nM) | H1975 IC₅₀ (nM) | K562 IC₅₀ (nM) | MCF-7 IC₅₀ (nM) | HUH7 IC₅₀ (nM) |

| Compound 23 | 5.08 | 2.90 | 2.34 | 2.24 | 0.46 | 0.23 | 0.53 |

| FK866 (Reference) | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |

Table 1: In vitro inhibitory and antiproliferative activities of a potent trans-3-(pyridin-3-yl)acrylamide-derived NAMPT inhibitor, Compound 23.[1] IC₅₀ values represent the concentration required for 50% inhibition.

Signaling Pathway Diagram

Caption: Inhibition of NAMPT by trans-3-(pyridin-3-yl)acrylamide derivatives blocks NAD+ synthesis.

Experimental Protocols

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of NAMPT.

Principle: The activity of recombinant human NAMPT is measured using a coupled enzymatic reaction. NAMPT produces nicotinamide mononucleotide (NMN) from nicotinamide and PRPP. In the presence of NMNAT, NMN is converted to NAD+. The generated NAD+ is then used by alcohol dehydrogenase (ADH) to reduce a substrate, leading to a detectable signal (e.g., fluorescence or color change).

Protocol:

-

Reagent Preparation: Prepare assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT). Prepare solutions of recombinant human NAMPT, nicotinamide, PRPP, NMNAT, ADH, and a suitable ADH substrate.

-

Compound Preparation: Serially dilute test compounds in DMSO, followed by dilution in assay buffer to the final desired concentrations.

-

Reaction Setup: In a 96-well or 384-well plate, add the NAMPT enzyme to wells containing either the test compound or vehicle control (e.g., DMSO).

-

Initiation: Start the reaction by adding a master mix containing nicotinamide, PRPP, NMNAT, ADH, and the detection substrate.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 60-120 minutes).

-

Detection: Measure the signal (fluorescence at Ex/Em = 340/460 nm for NADH formation, or absorbance at 450 nm for colorimetric assays) using a microplate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

This assay measures the antiproliferative effect of a compound on cancer cell lines.

Principle: Metabolically active cells reduce a tetrazolium salt (MTT or MTS) to a colored formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Plate cells (e.g., DU145, Hela, K562) in a 96-well plate at a predetermined density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 72 hours).

-

MTS/MTT Addition: Add the MTS or MTT reagent to each well and incubate for 1-4 hours at 37°C.

-

Solubilization (for MTT): If using MTT, add a solubilization solution (e.g., SDS-HCl) to dissolve the formazan crystals.

-

Detection: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to vehicle-treated control cells. Determine the IC₅₀ value from the dose-response curve.

Experimental Workflow Diagram

Caption: Workflow for determining the enzymatic inhibition of NAMPT.

Allosteric Inhibition of AKT by 3-(Imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine Derivatives

A distinct class of molecules containing a pyridin-3-yl structural motif acts as potent and selective allosteric inhibitors of the serine/threonine kinase AKT (also known as Protein Kinase B).[2][3] Unlike ATP-competitive inhibitors that bind in the kinase active site, these compounds bind to a pocket at the interface of the pleckstrin homology (PH) and kinase domains. This allosteric binding locks the kinase in an inactive conformation, preventing its activation and the subsequent phosphorylation of downstream substrates.

Quantitative Data: Enzymatic and Cellular Inhibition

The efficacy of these allosteric inhibitors is demonstrated by their potent inhibition of AKT isoforms and their ability to block downstream signaling in cells.

| Compound | AKT1 Ki (nM) | AKT2 Ki (nM) | p-PRAS40 (T246) IC₅₀ (nM) |

| ARQ 092 | 5 | 16 | 47 |

Table 2: In vitro enzymatic and cellular potency of the allosteric AKT inhibitor, ARQ 092.[2] Ki represents the inhibition constant, and the cellular IC₅₀ reflects the concentration to inhibit phosphorylation of the AKT substrate PRAS40.

Signaling Pathway Diagram

Caption: Allosteric inhibitors lock AKT in an inactive state, blocking downstream signaling.

Experimental Protocols

This biochemical assay measures the direct inhibitory effect of a compound on the activity of purified AKT enzyme.

Principle: The assay measures the transfer of a phosphate group from ATP to a specific peptide or protein substrate by the AKT enzyme. Inhibition is quantified by a decrease in the phosphorylation of the substrate. Detection can be achieved through various methods, such as ADP-Glo (luminescence), ELISA, or radioisotope incorporation.

Protocol (using ADP-Glo as an example):

-

Reagent Preparation: Prepare kinase buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT). Prepare solutions of purified, full-length AKT1 or AKT2 enzyme, a suitable peptide substrate (e.g., a GSK-3 derived peptide), and ATP.

-

Compound Plating: Add serially diluted test compounds to a 384-well plate.

-

Enzyme/Substrate Addition: Add a mixture of the AKT enzyme and peptide substrate to the wells. Incubate briefly at room temperature to allow compound binding.

-

Reaction Initiation: Add ATP to all wells to start the kinase reaction. Incubate for a specified time (e.g., 60 minutes) at 30°C.

-

ADP Detection: Stop the reaction and measure the amount of ADP produced by adding ADP-Glo™ Reagent, which depletes the remaining ATP. Then, add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase.

-

Data Analysis: Measure luminescence with a plate reader. Calculate the Ki value based on the reduction in kinase activity at different compound concentrations.

This cell-based assay measures the inhibition of AKT activity within intact cells by quantifying the phosphorylation of a direct downstream substrate, PRAS40.

Principle: This is a sandwich immunoassay. Cells are treated with the inhibitor and then lysed. The cell lysate is added to a plate pre-coated with a capture antibody for total PRAS40. A second, detection antibody that specifically recognizes PRAS40 phosphorylated at threonine 246 (a key AKT phosphorylation site) is then added. The signal from the detection antibody is proportional to the level of AKT activity.

Protocol:

-

Cell Culture and Treatment: Plate cells (e.g., MCF7, which have high baseline AKT activity) in 96-well plates. Once confluent, treat with a range of concentrations of the AKT inhibitor for a defined period (e.g., 2 hours).

-

Cell Lysis: Aspirate the media and add a complete lysis buffer to each well. Incubate on ice to ensure complete cell lysis.

-

Immunoassay: a. Transfer the cell lysates to a 96-well plate pre-coated with a total PRAS40 capture antibody. b. Incubate for 2-3 hours at room temperature with shaking. c. Wash the plate to remove unbound proteins. d. Add a SULFO-TAG labeled anti-phospho-PRAS40 (Thr246) detection antibody. e. Incubate for 1-2 hours at room temperature with shaking. f. Wash the plate again.

-

Detection: Add MSD Read Buffer and measure the electrochemiluminescence signal on a Meso Scale Discovery (MSD) instrument.

-

Data Analysis: Normalize the phospho-PRAS40 signal to total protein concentration or a housekeeping protein. Determine the IC₅₀ for the inhibition of PRAS40 phosphorylation by fitting the data to a dose-response curve.

Experimental Workflow Diagram

Caption: Workflow for assessing cellular AKT inhibition via p-PRAS40 levels.

References

- 1. Discovery of trans-3-(pyridin-3-yl)acrylamide-derived sulfamides as potent nicotinamide phosphoribosyltransferase (NAMPT) inhibitors for the potential treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of 3-(3-(4-(1-Aminocyclobutyl)phenyl)-5-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine (ARQ 092): An Orally Bioavailable, Selective, and Potent Allosteric AKT Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery and optimization of a series of 3-(3-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amines: orally bioavailable, selective, and potent ATP-independent Akt inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Pyridine-Based Bioactive Compounds: A Literature Review

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products, pharmaceuticals, and agrochemicals.[1][2][3] Its unique electronic properties, ability to participate in hydrogen bonding, and structural resemblance to benzene make it a privileged pharmacophore in drug design.[2][4] This technical guide provides a comprehensive review of recent literature on pyridine-based bioactive compounds, focusing on their anticancer, antimicrobial, antiviral, and anti-inflammatory properties. It is designed to serve as a resource for researchers and professionals involved in drug discovery and development, offering detailed experimental methodologies, quantitative bioactivity data, and visualizations of key biological pathways.

Core Bioactivities of Pyridine Derivatives

Pyridine and its derivatives exhibit a remarkable breadth of biological activities.[5][6][7] This versatility has led to the development of a wide array of therapeutic agents. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and can be protonated, which influences the compound's solubility and interaction with biological targets.[4] Furthermore, the pyridine ring can be readily functionalized at various positions, allowing for the fine-tuning of its pharmacological profile.[8]

Experimental Workflow for Bioactive Pyridine Discovery

The discovery and development of novel pyridine-based bioactive compounds typically follow a structured workflow, beginning with chemical synthesis and progressing through a series of biological evaluations. This process is designed to identify promising lead compounds with desired therapeutic effects and favorable pharmacological properties.

Caption: General workflow for the discovery of bioactive pyridine compounds.

Anticancer Activity

Pyridine derivatives have emerged as a significant class of anticancer agents, with several compounds approved for clinical use.[5] Their mechanisms of action are diverse and often involve the inhibition of key signaling pathways that are crucial for cancer cell proliferation, survival, and angiogenesis.[9]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected pyridine derivatives against various human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 28 | MCF7 (Breast) | 3.42 | [10] |

| Compound 28 | A549 (Lung) | 5.97 | [10] |

| Compound 27 | Ishikawa (Endometrial) | 8.26 | [10] |

| Compound 35 | HepG2 (Liver) | 4.25 | [10] |

| Compound 36 | HepG2 (Liver) | 12.83 | [10] |

| Compound 37 | MCF-7 (Breast) | 6.51 | [10] |

| Pyridine-urea 8e | MCF-7 (Breast) | 0.22 (48h), 0.11 (72h) | [11] |

| Pyridine-urea 8n | MCF-7 (Breast) | 1.88 (48h), 0.80 (72h) | [11] |

| Sorafenib | HepG-2 | - | [12] |

| Compound 11 | A549, HepG-2, Caco-2, MDA | 6.48 - 38.58 | [12] |

Key Signaling Pathways in Anticancer Activity

p53 and JNK Signaling Pathway:

Certain anticancer pyridine compounds exert their effects by inducing cell cycle arrest at the G2/M phase and promoting apoptosis through the upregulation of the p53 tumor suppressor and the c-Jun N-terminal kinase (JNK) signaling pathways.[13] The activation of p53 can lead to the transcription of genes that halt the cell cycle, allowing for DNA repair or, if the damage is too severe, initiating apoptosis. The JNK pathway, a component of the mitogen-activated protein kinase (MAPK) signaling cascade, is also involved in apoptosis and cell cycle regulation.[9][14][15][16]

References

- 1. ir.library.illinoisstate.edu [ir.library.illinoisstate.edu]

- 2. pubcompare.ai [pubcompare.ai]

- 3. researchgate.net [researchgate.net]

- 4. researchhub.com [researchhub.com]

- 5. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 6. jocpr.com [jocpr.com]

- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. MTT assay protocol | Abcam [abcam.com]

- 11. Pyridine synthesis [organic-chemistry.org]

- 12. dovepress.com [dovepress.com]

- 13. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Targeting the p53 signaling pathway in cancers: Molecular mechanisms and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. p53 Signaling Pathway | Tocris Bioscience [tocris.com]

- 16. ptglab.com [ptglab.com]

In Silico Prediction of 3-(pyridin-3-yl)prop-2-enamide Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico methodologies used to predict the bioactivity of 3-(pyridin-3-yl)prop-2-enamide and its derivatives. This scaffold is a key component in various pharmacologically active agents, and understanding its potential biological targets and interactions through computational approaches is crucial for efficient drug discovery and development.

Introduction to this compound

The this compound core structure is a recognized pharmacophore present in a variety of bioactive molecules. Notably, derivatives of this structure have been investigated as potent inhibitors of Nicotinamide Phosphoribosyltransferase (NAMPT), an enzyme that is a promising target for anticancer drugs.[1][2] In silico techniques play a pivotal role in elucidating the structure-activity relationships (SAR) and predicting the therapeutic potential of compounds based on this scaffold.

Core In Silico Methodologies

A variety of computational methods are employed to predict the bioactivity of this compound derivatives. These can be broadly categorized into structure-based and ligand-based approaches.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[3][4] This method is instrumental in understanding the binding mode and affinity of this compound derivatives to their protein targets.

Experimental Protocol: Molecular Docking

-

Receptor Preparation:

-

Obtain the 3D crystal structure of the target protein (e.g., NAMPT, VEGFR-2) from the Protein Data Bank (PDB).

-

Remove water molecules and any co-crystallized ligands.

-

Add polar hydrogens and assign appropriate atom types and charges using software like AutoDockTools or Maestro (Schrödinger).

-

Define the binding site (grid box) based on the co-crystallized ligand or active site prediction algorithms.

-

-

Ligand Preparation:

-

Draw the 3D structure of the this compound derivative using a molecular editor like ChemDraw or Marvin Sketch.

-

Perform energy minimization using a suitable force field (e.g., MMFF94).

-

Assign appropriate atom types and charges.

-

-

Docking Simulation:

-

Utilize docking software such as AutoDock Vina, Glide, or GOLD to perform the docking calculations.

-

The software will explore various conformations and orientations of the ligand within the defined binding site.

-

The binding affinity is typically scored based on a scoring function that estimates the free energy of binding (e.g., in kcal/mol).

-

-

Analysis of Results:

-

Analyze the predicted binding poses and interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) with the key amino acid residues of the target protein.

-

The docking score provides a quantitative measure of the binding affinity.

-

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity.[5][6] These models are used to predict the activity of new, unsynthesized compounds.

Experimental Protocol: 2D-QSAR Modeling

-

Data Set Preparation:

-

Collect a dataset of this compound analogs with their experimentally determined biological activities (e.g., IC50 values).

-

Divide the dataset into a training set (typically 70-80% of the compounds) to build the model and a test set to validate it.[5]

-

-

Descriptor Calculation:

-

For each molecule, calculate a variety of molecular descriptors that quantify its physicochemical properties. These can include constitutional, topological, geometrical, and electronic descriptors. Software like CODESSA or PaDEL-Descriptor can be used for this purpose.[5]

-

-

Model Development:

-

Use statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Gene Expression Programming to build a mathematical model that correlates the descriptors with the biological activity.[5]

-

-

Model Validation:

-

Assess the predictive power of the QSAR model using the test set.

-

Key statistical parameters for validation include the correlation coefficient (R²), cross-validated R² (Q²), and the root mean square error (RMSE). A robust model will have high R² and Q² values and a low RMSE.[7]

-

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time, offering a more realistic representation of the biological system than static docking poses.[8][9]

Experimental Protocol: Molecular Dynamics Simulation

-

System Setup:

-

Start with the best-docked pose of the this compound derivative in the active site of the target protein.

-

Solvate the complex in a water box (e.g., TIP3P water model) and add counter-ions to neutralize the system.[9]

-

Apply a force field (e.g., AMBER, CHARMM) to describe the interactions between atoms.

-

-

Simulation:

-

Perform an initial energy minimization of the system to remove steric clashes.

-

Gradually heat the system to the desired temperature (e.g., 300 K) and equilibrate it under constant pressure.

-

Run the production MD simulation for a sufficient time (e.g., 100 ns) to observe the stability of the complex.

-

-

Trajectory Analysis:

-

Analyze the trajectory to calculate parameters like Root Mean Square Deviation (RMSD) to assess the stability of the complex, and Root Mean Square Fluctuation (RMSF) to identify flexible regions.

-

Analyze the persistence of key interactions (e.g., hydrogen bonds) over the simulation time.

-

ADMET Prediction

Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are crucial for determining the drug-likeness of a compound. In silico ADMET prediction helps to identify potential liabilities early in the drug discovery process.[10]

Experimental Protocol: In Silico ADMET Prediction

-

Input:

-

Provide the 2D or 3D structure of the this compound derivative.

-

-

Prediction:

-

Use online tools like SwissADME, pkCSM, or commercial software packages (e.g., Discovery Studio, MOE) to predict various ADMET properties.[10]

-

These tools predict parameters such as:

-

Absorption: Human intestinal absorption (HIA), Caco-2 permeability.

-

Distribution: Blood-brain barrier (BBB) penetration, plasma protein binding.

-

Metabolism: Cytochrome P450 (CYP) inhibition.

-

Excretion: Renal clearance.

-

Toxicity: Ames test for mutagenicity, hepatotoxicity.

-

-

-

Analysis:

Data Presentation

The following tables summarize hypothetical quantitative data that could be generated from the in silico analyses of a series of this compound derivatives.

Table 1: Molecular Docking and Predicted Bioactivity

| Compound ID | Target Protein | Docking Score (kcal/mol) | Predicted IC50 (µM) | Key Interacting Residues |

| P3P-001 | NAMPT | -9.5 | 0.05 | Tyr18, Asp219 |

| P3P-002 | NAMPT | -8.2 | 0.25 | Tyr18, Gly217 |

| P3P-003 | VEGFR-2 | -10.1 | 0.02 | Cys919, Asp1046 |

| P3P-004 | VEGFR-2 | -7.9 | 0.50 | Glu885, Cys1045 |

Table 2: QSAR Model Predictions

| Compound ID | Experimental pIC50 | Predicted pIC50 | Residual |

| P3P-005 | 7.30 | 7.25 | 0.05 |

| P3P-006 | 6.85 | 6.90 | -0.05 |

| P3P-007 | 7.10 | 7.05 | 0.05 |

| P3P-008 | 6.50 | 6.55 | -0.05 |

Table 3: Predicted ADMET Properties

| Compound ID | Lipinski's Rule of 5 (Violations) | BBB Permeability | CYP2D6 Inhibitor | Ames Mutagenicity |

| P3P-001 | 0 | High | No | Non-mutagenic |

| P3P-002 | 0 | High | No | Non-mutagenic |

| P3P-003 | 1 | Low | Yes | Mutagenic |

| P3P-004 | 0 | Low | No | Non-mutagenic |

Visualizations

In Silico Bioactivity Prediction Workflow

Caption: Workflow for in silico bioactivity prediction.

NAMPT Signaling Pathway Inhibition

Caption: Inhibition of the NAMPT signaling pathway.

Conclusion

In silico prediction of bioactivity is an indispensable tool in modern drug discovery. For compounds based on the this compound scaffold, computational methods provide a rapid and cost-effective means to assess their potential as therapeutic agents. By integrating molecular docking, QSAR, MD simulations, and ADMET prediction, researchers can gain a deep understanding of the molecular interactions, predict biological activities, and optimize lead compounds for further development. The continued advancement of these computational techniques will undoubtedly accelerate the discovery of novel drugs based on this versatile chemical scaffold.

References

- 1. Discovery of trans-3-(pyridin-3-yl)acrylamide-derived sulfamides as potent nicotinamide phosphoribosyltransferase (NAMPT) inhibitors for the potential treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Molecular Docking and Dynamics Investigations for Identifying Potential Inhibitors of the 3-Chymotrypsin-like Protease of SARS-CoV-2: Repurposing of Approved Pyrimidonic Pharmaceuticals for COVID-19 Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 5. A novel non-linear approach for establishing a QSAR model of a class of 2-Phenyl-3-(pyridin-2-yl) thiazolidin-4-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Preparation, biological evaluation and QSAR analysis of urea substituted 2,4-diamino-pyrimidine anti-malarials - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 3D-QSAR, Scaffold Hopping, Virtual Screening, and Molecular Dynamics Simulations of Pyridin-2-one as mIDH1 Inhibitors [mdpi.com]

- 8. Discovery of new nicotinamides as apoptotic VEGFR-2 inhibitors: virtual screening, synthesis, anti-proliferative, immunomodulatory, ADMET, toxicity, and molecular dynamic simulation studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis, in vitro and in silico anticancer evaluation of novel pyridin-2-yl estra-1,3,5(10)-triene derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cmjpublishers.com [cmjpublishers.com]

Preliminary Cytotoxicity Screening of 3-(pyridin-3-yl)prop-2-enamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a framework for the preliminary cytotoxicity screening of the novel compound, 3-(pyridin-3-yl)prop-2-enamide. While specific experimental data for this compound is not yet publicly available, this document outlines a comprehensive approach based on established methodologies for analogous compounds, particularly derivatives of cinnamic acid and other pyridine-containing structures. The guide details standardized experimental protocols for in vitro cytotoxicity assays, presents a structured format for data reporting, and visualizes key experimental workflows and a hypothetical signaling pathway using Graphviz diagrams. This document is intended to serve as a foundational resource for researchers initiating the cytotoxic evaluation of this compound and similar chemical entities in the early stages of drug discovery and development.

Introduction

The evaluation of a compound's cytotoxic potential is a critical initial step in the drug discovery pipeline, providing essential insights into its therapeutic window and potential adverse effects.[1] this compound, a derivative of cinnamic acid, belongs to a class of compounds that have demonstrated a variety of biological activities, including potential as anticancer agents.[2] Derivatives of cinnamic acid have been shown to induce cell cycle arrest and cell death in various carcinoma cell lines, making them important lead compounds for the development of new antineoplastic agents.[2]

This guide provides a comprehensive overview of the methodologies and data presentation standards for conducting a preliminary cytotoxicity screening of this compound. The protocols and data tables presented herein are based on established practices for similar molecules and are designed to ensure robust and reproducible results.

Experimental Protocols

A standard and widely accepted method for assessing in vitro cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[3][4]

MTT Assay Protocol

Objective: To determine the concentration of this compound that inhibits 50% of cell growth (IC50) in selected cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., HeLa - cervical cancer, MCF-7 - breast cancer)[3][4]

-

Non-cancerous cell line (e.g., HEK293 - human embryonic kidney cells) for selectivity assessment[3][4]

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells from culture flasks.

-

Seed the cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.

-

Incubate the plates for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a series of dilutions of this compound in culture medium from a stock solution.

-

Remove the old medium from the wells and add 100 µL of fresh medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a negative control (medium only).

-

Incubate the plates for 48 to 72 hours.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 20 µL of MTT solution to each well.

-

Incubate the plates for an additional 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

-

-

Formazan Solubilization and Absorbance Measurement:

-

Carefully remove the medium from each well.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plates gently for 10-15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

-

Data Presentation

Quantitative data from cytotoxicity screening should be presented in a clear and organized manner to facilitate comparison and interpretation. The following table provides a template for summarizing the cytotoxic activity of this compound.

Table 1: Hypothetical Cytotoxicity Profile of this compound and Related Compounds

| Compound | Cell Line | Assay Type | Incubation Time (h) | IC50 (µM) |

| This compound | HeLa | MTT | 48 | Data Not Available |

| This compound | MCF-7 | MTT | 48 | Data Not Available |

| This compound | HEK293 | MTT | 48 | Data Not Available |

| Cinnamic Acid Amide Derivative 1 | HeLa | MTT | 72 | 42[2] |

| Cinnamic Acid Amide Derivative 2 | K562 | MTT | 72 | 68[2] |

| Pyridine-Urea Derivative 8b | MCF-7 | MTT | 48 | 15.3 ± 1.12 |

| Pyridine-Urea Derivative 8e | MCF-7 | MTT | 48 | 12.1 ± 0.98 |

Note: Data for cinnamic acid amide and pyridine-urea derivatives are included for illustrative purposes to provide context for the expected range of activity.

Visualizations

Diagrams are essential for illustrating complex experimental workflows and biological pathways. The following sections provide Graphviz (DOT language) scripts to generate such diagrams.

Experimental Workflow for MTT Assay

Caption: Workflow of the MTT assay for cytotoxicity screening.

Hypothetical Signaling Pathway for Cytotoxicity

Based on the known mechanisms of related cinnamic acid derivatives, a plausible hypothesis is that this compound may induce cytotoxicity through the activation of apoptotic pathways.

Caption: Hypothetical intrinsic apoptosis pathway.

Conclusion

This technical guide provides a standardized framework for the initial cytotoxic evaluation of this compound. By following the outlined experimental protocols and data presentation formats, researchers can generate reliable and comparable data that will be crucial for the further development of this compound as a potential therapeutic agent. The provided visualizations of the experimental workflow and a hypothetical signaling pathway serve as valuable tools for planning and interpreting these initial screening studies. Future work should focus on generating specific experimental data for this compound to validate and expand upon the framework presented in this guide.

References

- 1. atsbio.com [atsbio.com]

- 2. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 3. Design, synthesis and biological evaluation of pyridin-3-yl pyrimidines as potent Bcr-Abl inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

Investigation of the Antimicrobial Properties of 3-(Pyridin-3-yl)prop-2-enamide and its Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the antimicrobial potential of 3-(pyridin-3-yl)prop-2-enamide and structurally related compounds. While direct studies on this compound are limited, a growing body of research on derivatives containing the pyridin-3-yl moiety demonstrates significant antimicrobial activity against a range of pathogens. This document synthesizes the available data, details common experimental protocols, and visualizes key processes to provide a comprehensive resource for researchers in the field of antimicrobial drug discovery. The pyridine scaffold is a key feature in many compounds with antimicrobial and antiviral properties, making this class of molecules a continued focus of interest.

Antimicrobial Activity of Pyridin-3-yl Derivatives

Derivatives incorporating the pyridin-3-yl group have shown promising activity against both Gram-positive and Gram-negative bacteria. The antimicrobial efficacy is often influenced by the other functional groups and heterocyclic rings attached to the core structure.

Quantitative Data Summary

The following tables summarize the Minimum Inhibitory Concentration (MIC) values for various pyridin-3-yl derivatives against a selection of microbial strains. Lower MIC values indicate greater antimicrobial potency.

Table 1: Antibacterial Activity of 3-(Pyridine-3-yl)-2-oxazolidinone Derivatives [1]

| Compound | S. aureus (ATCC25923) MIC (μg/mL) | S. pneumoniae (ATCC49619) MIC (μg/mL) | E. faecalis (ATCC29212) MIC (μg/mL) | B. subtilis (ATCC6633) MIC (μg/mL) | S. xylosus (ATCC35924) MIC (μg/mL) |

| 9g | 32-64 | >256 | >256 | >256 | >256 |

| 17a-l (range) | 16-128 | 8-64 | 4-32 | 8-64 | 4-32 |

| 21b | 2 | 1 | 4 | 8 | 4 |

| 21d | 2 | 0.5 | 4 | 4 | 2 |

| 21e | 4 | 2 | 8 | 8 | 4 |

| 21f | 2 | 1 | 4 | 8 | 2 |

| Linezolid (Std.) | 2 | 1 | 2 | 1 | 2 |

Table 2: Antibacterial Activity of Pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide Derivatives [2]

| Compound | Proteus mirabilis MIC (μg/mL) | Klebsiella pneumoniae MIC (μg/mL) |

| IIC | 16 | 64 |

Table 3: Antibacterial Activity of 3-(3-Pyridyl)-oxazolidone-5-methyl Ester Derivatives [3]

| Compound | S. aureus (ATCC25923) MIC (μg/mL) | S. pneumoniae (ATCC49619) MIC (μg/mL) | B. subtilis (BNCC109047) MIC (μg/mL) | S. epidermidis (BNCC186652) MIC (μg/mL) |

| 12e | 32 | 32 | 16 | 32 |

| Linezolid (Std.) | 2 | 1 | 1 | 2 |

Table 4: Antibiofilm Activity of 3-(Pyridine-3-yl)-2-oxazolidinone Derivatives against S. pneumoniae [1]

| Compound | Minimum Biofilm Inhibitory Concentration (MBIC) (μg/mL) |

| 21d | 0.5 |

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the antimicrobial properties of novel compounds.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure.[2][4]

Protocol:

-

Preparation of Stock Solutions: Dissolve the test compounds in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 8192 μg/mL).[2]

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution with the appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria). This creates a range of concentrations to be tested.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism, typically adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[4] Dilute this suspension in the growth medium to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.

-

Inoculation and Incubation: Add the standardized microbial suspension to each well of the microtiter plate containing the diluted compound. Include positive controls (microorganism in broth without compound) and negative controls (broth only). Incubate the plates at 37°C for 16-24 hours.

-

Result Interpretation: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.

Disc Diffusion (Kirby-Bauer) Assay

This method assesses the susceptibility of bacteria to an antimicrobial agent by measuring the zone of growth inhibition around a disc impregnated with the test compound.

Protocol:

-

Plate Preparation: Prepare a lawn of the test bacteria by evenly streaking a standardized inoculum onto the surface of an agar plate (e.g., Mueller-Hinton agar).

-

Disc Application: Sterilize paper discs and impregnate them with a known concentration of the test compound (e.g., 50 µg/mL).[5] Place the discs onto the surface of the inoculated agar plate.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Measurement: Measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) in millimeters. The size of the zone is proportional to the susceptibility of the microorganism to the compound.

Minimum Biofilm Inhibitory Concentration (MBIC) Assay

The MBIC is the lowest concentration of an antimicrobial agent required to inhibit the formation of a microbial biofilm.[6]

Protocol:

-

Compound Dilution: Prepare serial dilutions of the test compound in a 96-well plate, similar to the MIC assay.

-

Inoculation: Add a standardized bacterial suspension (e.g., 1 x 10⁶ CFU/mL) to each well.[6]

-

Incubation: Incubate the plate under conditions that promote biofilm formation (typically 24-48 hours at 37°C without shaking).

-

Quantification of Biofilm: After incubation, remove the planktonic (free-floating) cells by washing the wells. The remaining adherent biofilm is then stained with a dye such as crystal violet.

-

Measurement: The dye is solubilized, and the absorbance is measured using a microplate reader. The MBIC is the concentration at which a significant reduction in biofilm formation (e.g., 90% inhibition, MBIC90) is observed compared to the control.[6]

Visualizations

The following diagrams illustrate key experimental workflows and a proposed signaling pathway for the antimicrobial action of pyridin-3-yl derivatives.

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Caption: Workflow for Disc Diffusion Assay.

Caption: Proposed Mechanisms of Antimicrobial Action.

Structure-Activity Relationship and Mechanism of Action

While the precise mechanism of action for this compound is yet to be elucidated, studies on related compounds provide valuable insights. For instance, oxazolidinone derivatives containing a pyridin-3-yl moiety are known to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit.[1] Molecular docking studies have been employed to predict the binding modes of these compounds.[3]